molecular formula C26H25N5O2 B2366466 2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide CAS No. 1185006-88-5

2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide

Cat. No. B2366466
CAS RN: 1185006-88-5
M. Wt: 439.519
InChI Key: MMEMFEILAOJBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of isoxazolo[5,4-d]pyrimidin-4-one . It’s part of a series of compounds synthesized as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in immunomodulation of several pathological conditions, especially cancers .


Synthesis Analysis

The synthesis of this compound involves a 6- or 7-step synthetic procedure . Isoxazolo[5,4-d]pyrimidin-4(5H)-ones were synthesized from appropriate 5-aminoisoxazole-4-carboxamide and triethylorthoformate dissolved in Ac2O and refluxed for 18 hours .


Molecular Structure Analysis

The molecular structure of this compound incorporates the important pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a scaffold hybridization technique .

Scientific Research Applications

Anti-Tubercular Activity

The compound has been investigated for its anti-tubercular properties. Researchers designed and synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM .

Receptor Tyrosine Kinase Inhibitors

The derivatives of this compound have been explored as inhibitors of receptor tyrosine kinases. These kinases play crucial roles in cell signaling pathways and are implicated in various diseases, including cancer and inflammation. Investigating their potential as kinase inhibitors is essential for drug development .

Anticancer Activity

Researchers have assessed the anticancer potential of compounds related to this benzamide derivative. Specifically, they evaluated their effects on lung cancer cells. Understanding their cytotoxicity and potential mechanisms of action can guide further studies in cancer therapy .

Antibacterial and Antifungal Properties

The compound derivatives have been tested for antibacterial and antifungal activity. Researchers examined their effects against specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria, and fungal species. Such investigations contribute to our understanding of their broader biological effects .

Antioxidant Activity

Exploring the antioxidant properties of these compounds is crucial due to their potential health benefits. Antioxidants help protect cells from oxidative stress and may play a role in preventing various diseases. Evaluating their antioxidant activity provides valuable insights .

Other Applications

While the above fields represent some of the primary research areas, there may be additional applications. Researchers continue to explore the compound’s properties, including its interactions with biological targets, pharmacokinetics, and potential therapeutic uses.

properties

IUPAC Name

3-methyl-N-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-18-7-6-8-19(17-18)25(32)29-23-20-9-2-3-10-21(20)28-24(23)26(33)31-15-13-30(14-16-31)22-11-4-5-12-27-22/h2-12,17,28H,13-16H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMFEILAOJBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.